molecular formula C20H20N4O4 B14014559 4-[[4-[(4-Carboxyphenyl)methylideneamino]piperazin-1-yl]iminomethyl]benzoic acid CAS No. 21323-15-9

4-[[4-[(4-Carboxyphenyl)methylideneamino]piperazin-1-yl]iminomethyl]benzoic acid

Cat. No.: B14014559
CAS No.: 21323-15-9
M. Wt: 380.4 g/mol
InChI Key: RXYHQZINPHMWQQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-[(4-Carboxyphenyl)methylideneamino]piperazin-1-yl]iminomethyl]benzoic acid typically involves the following steps:

    Formation of the Imine Bond: The reaction between 4-carboxybenzaldehyde and piperazine under acidic conditions forms the imine bond.

    Coupling Reaction: The intermediate product is then coupled with another benzoic acid derivative to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[[4-[(4-Carboxyphenyl)methylideneamino]piperazin-1-yl]iminomethyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the imine bonds to amine groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in amines .

Scientific Research Applications

4-[[4-[(4-Carboxyphenyl)methylideneamino]piperazin-1-yl]iminomethyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[4-[(4-Carboxyphenyl)methylideneamino]piperazin-1-yl]iminomethyl]benzoic acid involves its interaction with specific molecular targets. The imine bonds and aromatic rings allow it to bind to proteins and enzymes, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid
  • 4-[(E)-[4-[(4-carboxyphenyl)methylideneamino]piperazin-1-yl]iminomethyl]benzoic acid

Comparison

Compared to similar compounds, 4-[[4-[(4-Carboxyphenyl)methylideneamino]piperazin-1-yl]iminomethyl]benzoic acid stands out due to its unique imine bonds and dual aromatic rings.

Properties

CAS No.

21323-15-9

Molecular Formula

C20H20N4O4

Molecular Weight

380.4 g/mol

IUPAC Name

4-[[4-[(4-carboxyphenyl)methylideneamino]piperazin-1-yl]iminomethyl]benzoic acid

InChI

InChI=1S/C20H20N4O4/c25-19(26)17-5-1-15(2-6-17)13-21-23-9-11-24(12-10-23)22-14-16-3-7-18(8-4-16)20(27)28/h1-8,13-14H,9-12H2,(H,25,26)(H,27,28)

InChI Key

RXYHQZINPHMWQQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1N=CC2=CC=C(C=C2)C(=O)O)N=CC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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